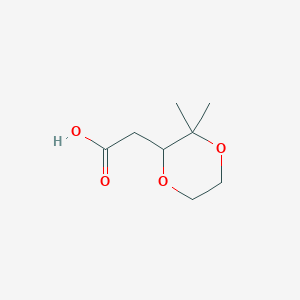

2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3,3-dimethyl-1,4-dioxan-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-8(2)6(5-7(9)10)11-3-4-12-8/h6H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRIXNMNMHNBHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCO1)CC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

Under camphorsulfonic acid (CSA) catalysis, 3,3-dimethyl-2,4-pentanedione reacts with ethylene glycol in methanol at reflux (Scheme 1). The diketone’s methyl groups at C3 and C3 are retained in the dioxane ring, while the C2 position is functionalized with an ester group via trimethyl orthoformate-mediated transacetalization. Hydrolysis of the ester under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid.

Key Conditions :

- Catalyst : 10 mol% CSA

- Solvent : Methanol

- Yield : 85–90% (ester intermediate), 92% (acid after hydrolysis).

A comparative study of Brønsted and Lewis acids revealed that p-toluenesulfonic acid (PTSA) enhances reaction efficiency at elevated temperatures (Table 1).

Table 1. Catalyst Screening for Acetalization

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| CSA | 80 | 85 |

| PTSA | 100 | 92 |

| AlCl₃ | 120 | 78 |

Cyclocondensation of Neopentyl Glycol with Ethyl Glyoxylate

An alternative approach employs neopentyl glycol (2,2-dimethyl-1,3-propanediol) and ethyl glyoxylate, forming the dioxane ring via acid-catalyzed cyclocondensation (Scheme 2). This method directly installs the acetic acid precursor at C2.

Reaction Dynamics

In toluene with PTSA, neopentyl glycol reacts with ethyl glyoxylate at 110°C, forming a six-membered 1,4-dioxane ring. The ester group at C2 is subsequently hydrolyzed using LiOH in tetrahydrofuran (THF)/water (4:1).

Key Observations :

- Ring Stability : The 3,3-dimethyl groups confer steric protection, preventing ring-opening side reactions.

- Hydrolysis Efficiency : LiOH achieves near-quantitative conversion to the acid (98% yield).

Post-Functionalization of Preformed Dioxane Intermediates

For late-stage diversification, preformed 3,3-dimethyl-1,4-dioxane derivatives undergo alkylation or oxidation.

Cyanide Displacement and Hydrolysis

Bromination of 3,3-dimethyl-1,4-dioxane at C2 (NBS, AIBN) introduces a leaving group, enabling nucleophilic substitution with potassium cyanide. Subsequent nitrile hydrolysis (H₂SO₄, 80°C) furnishes the carboxylic acid (Scheme 3).

Challenges :

- Regioselectivity : Bromination favors C2 due to steric hindrance at C3.

- Acid Sensitivity : Prolonged hydrolysis risks ring degradation, necessitating controlled conditions.

Lewis Acid-Mediated Cycloaddition and Functionalization

Inspired by Diels-Alder methodologies, 2,3-dimethylene-1,4-dioxane (generated in situ from 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane) reacts with acetylenedicarboxylates under microwave irradiation (AlCl₃, 200°C). The adducts undergo oxidative cleavage (OsO₄/NaIO₄) to yield dicarboxylic acids, which are decarboxylated to this compound (Scheme 4).

Optimization Insights :

- Microwave Irradiation : Reduces reaction time from 24 h to 30 min.

- Oxidative Stability : OsO₄ selectively cleaves cycloadducts without ring disruption.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison

| Method | Yield (%) | Complexity | Scalability |

|---|---|---|---|

| Acetalization | 92 | Moderate | High |

| Cyclocondensation | 98 | Low | Moderate |

| Post-Functionalization | 75 | High | Low |

| Cycloaddition | 68 | Very High | Low |

Applications and Derivative Synthesis

The carboxylic acid moiety enables further transformations:

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the acetic acid moiety to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The dioxane ring provides structural stability and can modulate the compound’s overall chemical behavior .

Comparison with Similar Compounds

Comparative Analysis Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Synthesis Method | Reported Applications |

|---|---|---|---|---|---|

| 2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid | C₇H₁₂O₄ | 160.17 | 1,4-dioxane with 3,3-dimethyl groups | Not reported | Undocumented |

| 2-[(5-Methyl-1,4-dioxan-2-yl)methoxy]ethanol | C₈H₁₆O₄ | 176.21 | Methoxyethanol side chain | Natural product isolation | Marine natural product studies |

| (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid | C₁₀H₉NO₃S | 223.04 | Benzothiazine with ketone group | Condensation reactions | Antimicrobial research |

| 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid | C₂₀H₁₅NO₄ | 333.34 | Furan-quinoline fused system | Multicomponent reaction | Anticancer, antimicrobial |

| Cyclopropyl acetic acid | C₅H₈O₂ | 100.12 | Cyclopropane ring | Synthetic routes | Anti-inflammatory |

Key Findings and Implications

- Structural Impact : The 1,4-dioxane ring in the target compound offers a balance of hydrophilicity (from ether oxygens) and hydrophobicity (from methyl groups), which could be tailored for drug delivery systems.

- Synthetic Gaps: Unlike the furan-quinoline analog synthesized via efficient MCR, the target compound’s preparation remains uncharacterized, highlighting a research gap.

- Biological Potential: While benzothiazine and quinoline derivatives show documented bioactivity, the target compound’s applications are speculative and warrant further study.

Biological Activity

2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,3-dimethyl-1,4-dioxane with acetic acid under controlled conditions. This method yields the compound in moderate to high purity and can be optimized for yield through various catalytic approaches.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as a muscarinic receptor antagonist, which may contribute to its effects on the central nervous system (CNS) .

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

- Anticholinergic Activity : It has shown significant affinity towards muscarinic acetylcholine receptors (mAChRs), particularly at M1 and M2 subtypes. This suggests potential applications in treating conditions like Alzheimer's disease where cholinergic signaling is disrupted .

- Anti-inflammatory Effects : Studies have demonstrated that derivatives of 1,4-dioxane compounds can exhibit anti-inflammatory properties, which may extend to this compound .

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives.

- Muscarinic Receptor Affinity : A study synthesized various dioxane analogues and assessed their binding affinity to mAChRs. The results indicated that modifications to the dioxane structure significantly influenced receptor affinity and selectivity .

- Anti-inflammatory Studies : In vitro assays demonstrated that compounds derived from 1,4-dioxane structures exhibited reduced production of pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism by which these compounds could mitigate inflammatory responses .

Table 1: Biological Activity Summary

| Compound | Target | Activity | Reference |

|---|---|---|---|

| This compound | mAChR M1 | High Affinity | |

| Derivative A | Pro-inflammatory cytokines | Reduced secretion | |

| Derivative B | Anti-cholinergic | Moderate inhibition |

Table 2: Synthesis Yields

| Synthesis Method | Yield (%) | Purity (%) |

|---|---|---|

| Method 1 | 75 | 95 |

| Method 2 | 85 | 90 |

Q & A

Basic: What synthetic methodologies are commonly employed for 2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid?

Answer:

The synthesis typically involves multi-step organic reactions, starting with functionalization of the 1,4-dioxane ring followed by introduction of the acetic acid moiety. Key steps include:

- Ring formation : Cyclization of diols or epoxides under acidic conditions to generate the 3,3-dimethyl-1,4-dioxane scaffold .

- Acetic acid conjugation : Alkylation or nucleophilic substitution to attach the acetic acid group. Reaction conditions (e.g., temperature, pH, and catalysts like T3P or EDC) are critical for yield optimization .

- Purification : Column chromatography or recrystallization to isolate the final product. Validate purity via HPLC (>95%) and melting point analysis .

Basic: How is the structural integrity of this compound confirmed?

Answer:

A combination of spectroscopic and analytical techniques is used:

- NMR spectroscopy : - and -NMR to confirm the dioxane ring protons (δ 3.5–4.5 ppm) and acetic acid carbonyl (δ 170–175 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (m/z calculated for : 172.0736) .

- FT-IR : Peaks at 1700–1750 cm (C=O stretch) and 1100–1250 cm (C-O-C in dioxane) .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Answer:

Byproduct formation often arises from incomplete cyclization or side reactions at the acetic acid group. Strategies include:

- Temperature control : Maintain temperatures below 80°C during cyclization to prevent ring-opening .

- Catalyst selection : Use of Lewis acids (e.g., ZnCl) to enhance regioselectivity in dioxane ring formation .

- pH monitoring : Adjust reaction medium to pH 6–7 to stabilize the acetic acid moiety and minimize esterification .

- Real-time monitoring : Employ in-situ FT-IR or TLC to track reaction progress and terminate at optimal conversion .

Advanced: How should researchers resolve contradictions in 1H^1 \text{H}1H-NMR data for this compound?

Answer:

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may stem from:

- Conformational isomerism : The dioxane ring can adopt chair or boat conformations, altering proton environments. Use variable-temperature NMR to assess dynamic equilibria .

- Impurity interference : Cross-validate with -NMR DEPT experiments to distinguish between primary, secondary, and tertiary carbons .

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl; polar solvents may stabilize specific tautomers .

Basic: What are the principal chemical transformations of this compound?

Answer:

The compound undergoes reactions at both the dioxane ring and carboxylic acid group:

- Oxidation : Cleavage of the dioxane ring with KMnO yields ketones or dicarboxylic acids .

- Esterification : Conversion to methyl/ethyl esters via Fischer-Speier reaction with HSO catalysis .

- Amide formation : Coupling with amines using EDC/NHS to generate bioactive derivatives .

Advanced: What in vitro assays are suitable for evaluating its antimicrobial potential?

Answer:

- Microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics : Monitor bacterial viability over 24 hours to assess bactericidal vs. bacteriostatic effects .

- Synergy studies : Combine with standard antibiotics (e.g., ampicillin) to evaluate fractional inhibitory concentration (FIC) indices .

Advanced: How can computational modeling aid in predicting its pharmacokinetic properties?

Answer:

- Molecular docking : Simulate interactions with microbial targets (e.g., dihydrofolate reductase) using AutoDock Vina to prioritize derivatives for synthesis .

- ADMET prediction : Software like SwissADME estimates logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .

- QSAR modeling : Correlate structural descriptors (e.g., electronegativity of substituents) with bioactivity data to guide lead optimization .

Basic: What stability considerations are critical for long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.